2-Ethyl-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile
Overview
Description
GNF7686 is a novel inhibitor of Trypanosoma cruzi, the causative agent of Chagas disease.
Scientific Research Applications
Fluorescent Properties and Applications
- This compound is key in synthesizing oxazolo[4',5':5,6]pyrido[1,2-a]benzimidazole derivatives. These derivatives have been studied for their fluorescent properties, with some evaluated as fluorescent whitening agents for polyester fibers (Rangnekar & Rajadhyaksha, 1986).
Synthesis of Derivatives
- Research includes the synthesis of various substituted 1-oxo-1H,5H-pyrido[1,2-a]benzimidazole-4-carbonitriles. These syntheses involve fusing 1H-benzimidazole-2-acetonitrile with β-keto esters or ethyl β-aminocrotonate (Rida, Soliman, Badawey, & Kappe, 1988).
Inhibitors in Drug Research
- Certain derivatives, such as (S)-6-(2-Hydroxy-2-methylpropyl)-3-((S)-1-(4-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)phenyl)ethyl)-6-phenyl-1,3-oxazinan-2-one, are significant as potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 enzyme, important in the treatment of type-2 diabetes (Latli et al., 2017).
Antimicrobial Properties
- Some derivatives of this compound have been studied for their antimicrobial activities. For instance, research on substituted 1-oxo-1H,5H-pyrido[1,2-a]benzimidazole-4-carbonitriles showed in vitro antimicrobial activity, indicating potential in this field (Badawey & Gohar, 1992).
Development of Novel Heterocyclic Derivatives
- The compound has been utilized in the development of novel heterocyclic derivatives such as Pyrrolo[3',4':3,4]pyrido[1,2-a]benzimidazoles. These derivatives show promise in various chemical applications (Tereshchenko, Tolmachev, & Tverdokhlebov, 2004).
Antimicrobial Activities from Synthesized Derivatives
- Further research has focused on synthesizing pyridines, oxazines, and thiazoles from derivatives of this compound, displaying significant antimicrobial activities comparable to standard drugs (Mohamed, Youssef, Amr, & Kotb, 2008).
Synthesis of Benzimidazole Derivatives
- Studies have also involved the synthesis of benzimidazole derivatives from compounds like 4-amino-1H-1,5-benzodiazepine-3-carbonitrile, indicating the versatility of this compound in creating various chemical structures (Aotsuka, Okamoto, Takagi, & Hubert-Habart, 1991).
Properties
IUPAC Name |
2-ethyl-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-3-10-9(2)11(8-16)14-17-12-6-4-5-7-13(12)18(14)15(10)19/h4-7,17H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGICQBHQLMRAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C2NC3=CC=CC=C3N2C1=O)C#N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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